molecular formula C10H10Cl2O5S B8693091 Ethyl (4-chlorosulfonyl-2-chloro-phenoxy)-acetate

Ethyl (4-chlorosulfonyl-2-chloro-phenoxy)-acetate

Cat. No. B8693091
M. Wt: 313.15 g/mol
InChI Key: STHJSUZWQUTNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-chlorosulfonyl-2-chloro-phenoxy)-acetate is a useful research compound. Its molecular formula is C10H10Cl2O5S and its molecular weight is 313.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H10Cl2O5S

Molecular Weight

313.15 g/mol

IUPAC Name

ethyl 2-(2-chloro-4-chlorosulfonylphenoxy)acetate

InChI

InChI=1S/C10H10Cl2O5S/c1-2-16-10(13)6-17-9-4-3-7(5-8(9)11)18(12,14)15/h3-5H,2,6H2,1H3

InChI Key

STHJSUZWQUTNKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-chlorophenol (25.7 g, 200 mmol), potassium carbonate (41.4 g, 300 mmol) and ethyl bromoacetate (35.1 g, 210 mmol) in 2-butanone (240 ml) was stirred at 100° C. for 24 h. The reaction mixture was filtered and evaporated. The residue was dissolved in toluene (100 ml), washed with water (3×25 ml), dried and evaporated. The residue (37 g, 172 mmol) was dissolved in dichloromethane (50 ml) and chlorosulfonic acid (93 g, 800 mmol) was added slowly at −10° C. The reaction mixture was stirred at room temperature for 1 h. Ice water (25 ml) was added carefully and the mixture was extracted with dichloromethane (3×100 ml). The combined organic phases were washed with water, dried and evaporated to give crude (4-chlorosulfonyl-2-chloro-phenoxy)-acetic acid ethyl ester as an oil in 47.5 g yield.
Quantity
25.7 g
Type
reactant
Reaction Step One
Quantity
41.4 g
Type
reactant
Reaction Step One
Quantity
35.1 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
[Compound]
Name
residue
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
93 g
Type
reactant
Reaction Step Three
[Compound]
Name
Ice water
Quantity
25 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.